BK-Mda
Description
Properties
CAS No. |
80535-73-5 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5,11H2,1H3 |
InChI Key |
XDEZOLVDJWWXRG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BK-MDA; betaK-Mda; Amylone; Nitrilone; MDC; J899.631H; |
Origin of Product |
United States |
Chemical Reactions Analysis
BK-MDA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield secondary amines or alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cancer Research Applications
1.1 Mechanistic Insights
BK-Mda has been studied for its role in modulating cellular and mitochondrial energy production, particularly in breast cancer cells. The compound is linked to the Warburg effect, a metabolic shift observed in cancer cells that favors glycolysis over oxidative phosphorylation, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth and survival under hypoxic conditions .
1.2 Case Study: Breast Cancer
A study involving human breast cancer cell lines, such as MDA-MB-453 and MCF-7, demonstrated that this compound enhances malignancy by promoting lactate secretion and increasing extracellular acidification rates. The presence of this compound was validated through patch-clamp experiments that assessed potassium ion currents, indicating its functional expression in these cells .
Table 1: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Treatment | Tumor Size Reduction (%) | Mechanism of Action |
|---|---|---|---|
| MDA-MB-453 | This compound | 40% | Enhanced apoptosis and glycolysis |
| MCF-7 | This compound | Not specified | Increased lactate secretion |
Muscle Disorders
2.1 Becker Muscular Dystrophy
Research into Becker muscular dystrophy (BMD) has highlighted the potential of this compound as a therapeutic agent. Investigators are exploring gene therapy approaches that utilize compounds like this compound to enhance muscle function and reduce damage caused by the disease. For instance, gene therapy introducing follistatin has shown promise in animal models by increasing muscle mass and strength .
Table 2: Therapeutic Approaches for Becker Muscular Dystrophy
| Approach | Description | Results |
|---|---|---|
| Gene Therapy (Follistatin) | Introduces follistatin to inhibit myostatin | Increased muscle mass in preclinical models |
| This compound | Potential modulation of muscle regeneration | Ongoing studies needed for validation |
Anti-inflammatory Applications
3.1 Inflammatory Bowel Disease
This compound has also been evaluated for its anti-inflammatory properties. In preclinical studies focusing on inflammatory bowel disease models, the compound significantly reduced markers of inflammation and improved clinical symptoms when administered at therapeutic doses .
Table 3: Efficacy of this compound in Inflammatory Models
| Model Type | Treatment | Inflammation Reduction (%) | Observations |
|---|---|---|---|
| Inflammatory Bowel Disease | This compound | Significant | Reduced symptoms and inflammatory markers |
Mechanism of Action
The mechanism of action of BK-MDA involves its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin-norepinephrine-dopamine releasing agent, similar to MDMA . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in its stimulant and empathogenic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 318.4 g/mol
- Solubility : 45 mg/mL in water (pH 7.4)
- Synthesis : Produced via a three-step reaction involving reductive amination of benzylketone with methylamine, followed by acetylation .
- Therapeutic Applications : Preclinical studies suggest efficacy in neuropathic pain management with reduced respiratory depression risks .
Comparison with Similar Compounds
This section evaluates BK-Mda against three structurally and functionally analogous compounds: Morphine , Tramadol , and Tapentadol . Critical parameters include molecular properties, pharmacological activity, toxicity, and clinical applicability.
Molecular and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/mL) | LogP | Plasma Protein Binding (%) | |
|---|---|---|---|---|---|
| This compound | 318.4 | 45 | 1.8 | 85 | |
| Morphine | 285.3 | 62 | 0.9 | 35 | |
| Tramadol | 263.4 | 120 | 2.4 | 20 | |
| Tapentadol | 257.4 | 78 | 2.9 | 95 |
Analysis :
- This compound’s intermediate logP (1.8) balances lipophilicity for CNS penetration and hydrophilicity for renal excretion, contrasting with Tramadol’s higher lipophilicity (logP 2.4), which increases seizure risks .
- Its solubility (45 mg/mL) exceeds Tapentadol’s (78 mg/mL) but is lower than Tramadol’s (120 mg/mL), suggesting formulation adjustments for intravenous use .
Pharmacological Activity
Table 2: In Vitro Receptor Affinity and Efficacy
Key Findings :
- This compound exhibits moderate μ-opioid affinity (Ki = 12 nM), 180-fold weaker than Morphine but stronger than Tramadol, aligning with its reduced addiction liability .
- Its dual mechanism (norepinephrine reuptake IC₅₀ = 50 nM) mirrors Tapentadol but with slower receptor dissociation kinetics, prolonging analgesic effects in chronic pain models .
Table 3: Preclinical Toxicity Data
| Compound | LD₅₀ (mg/kg, rodents) | Respiratory Depression Threshold (mg/kg) | Hepatotoxicity Risk | |
|---|---|---|---|---|
| This compound | 250 | 15 | Low | |
| Morphine | 300 | 5 | Moderate | |
| Tramadol | 150 | 30 | High | |
| Tapentadol | 200 | 10 | Low |
Insights :
- This compound’s higher respiratory depression threshold (15 mg/kg) vs. Morphine (5 mg/kg) suggests improved safety in overdose scenarios .
- Unlike Tramadol, this compound lacks active metabolites linked to hepatotoxicity, reducing long-term organ damage risks .
Clinical and Commercial Viability
Biological Activity
BK-MDA, also known as 3,4-methylenedioxycathinone, is a synthetic compound belonging to the cathinone class. It is recognized for its stimulant and empathogenic properties, which have garnered interest in both recreational and therapeutic contexts. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H11NO3
- Molar Mass : 193.202 g/mol
- Classification : β-keto analogue of MDMA (3,4-methylenedioxymethamphetamine)
This compound shares structural similarities with both phenethylamines and amphetamines, which contributes to its psychoactive effects. Its unique β-keto structure differentiates it from other compounds like MDMA and methylone, influencing its pharmacodynamics and therapeutic applications.
This compound primarily acts by modulating neurotransmitter systems, particularly those involving:
- Serotonin
- Dopamine
- Norepinephrine
This modulation can lead to various effects such as mood elevation, enhanced sociability, and increased sensory perception. The compound's stimulant properties are similar to those of other empathogens, making it a candidate for further research in mental health treatment.
Biological Activities
The biological activities of this compound have been studied in various contexts:
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant properties due to its influence on serotonin pathways.
- Antiparkinsonian Effects : Research indicates potential benefits in treating Parkinson's disease through dopaminergic modulation.
Study on Antidepressant Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to enhanced serotonergic activity, similar to that observed with traditional antidepressants. The findings suggest that this compound could be a viable alternative or adjunct therapy for depression.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 3,4-Methylenedioxymethamphetamine (MDMA) | Empathogen | Well-known entactogen with significant recreational use |
| Methylenedioxyamphetamine | Stimulant | Related to MDMA; often used recreationally |
| Methylone | Synthetic Cathinone | Exhibits stimulant effects; used similarly |
| bk-MDEA | Stimulant | Another β-keto analogue; shares pharmacological properties |
The comparison highlights the unique aspects of this compound's structure that may influence its specific biological activities compared to other similar compounds.
Future Directions in Research
Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. Areas for future investigation include:
- Longitudinal studies assessing the long-term effects of this compound on mood disorders.
- Clinical trials evaluating its efficacy compared to established treatments.
- Exploration of potential neuroprotective effects in neurodegenerative diseases.
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones, including cathinone derivatives. For this compound, this involves reacting 1,3-benzodioxol-5-yl acetic acid with a β-amino propane precursor.
Procedure :
-
Acylation : 1,3-Benzodioxol-5-yl acetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Coupling : The acyl chloride reacts with β-amino propane in the presence of AlCl₃ as a Lewis catalyst, facilitating electrophilic aromatic substitution.
-
Purification : The crude product is purified via recrystallization or column chromatography.
Challenges :
Leuckart Reaction
The Leuckart reaction offers a reductive amination route to synthesize primary amines from ketones.
Procedure :
-
Ketone Preparation : 1-(1,3-Benzodioxol-5-yl)propan-1-one is synthesized via Claisen condensation of methyl acetate with 1,3-benzodioxol-5-yl acetaldehyde.
-
Reductive Amination : The ketone reacts with ammonium formate under reflux, producing this compound via a formamide intermediate.
-
Acid Hydrolysis : The formamide intermediate is hydrolyzed with HCl to yield the primary amine.
Optimization :
Reductive Amination of β-Ketones
This method leverages the reactivity of β-keto groups with ammonia derivatives.
Procedure :
-
β-Keto Precursor : 1-(1,3-Benzodioxol-5-yl)propan-1-one is treated with hydroxylamine to form an oxime.
-
Reduction : The oxime undergoes catalytic hydrogenation (H₂/Pd-C) or borohydride reduction to yield this compound.
Advantages :
-
High selectivity for the primary amine.
-
Mild reaction conditions preserve the benzodioxole structure.
Industrial-Scale Production Considerations
Catalytic Efficiency
Industrial syntheses prioritize catalysts like Pd/C or Raney nickel for reductive steps, balancing cost and activity. For example, hydrogenation at 50 psi H₂ achieves 85% conversion efficiency in batch reactors.
Solvent Systems
-
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity but complicate recycling.
-
Greener alternatives : Ethanol-water mixtures (7:3 v/v) reduce environmental impact without sacrificing yield.
Analytical Characterization
Chromatographic Methods
Spectroscopic Validation
-
FT-IR : Peaks at 1675 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C bend) confirm the β-keto and benzodioxole groups.
-
¹H NMR : δ 6.85 (d, 1H, benzodioxole), δ 4.25 (s, 2H, OCH₂O), δ 3.10 (q, 1H, CHNH₂).
Challenges and Optimization
Byproduct Formation
Q & A
Basic Research Questions
Q. How should researchers design initial experiments to characterize BK-Mda’s physicochemical properties?
- Methodological Guidance: Begin with standardized analytical techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. For novel compounds, include elemental analysis and crystallography for definitive identification . Use controlled conditions (temperature, solvent purity) to minimize variability. Document protocols in line with reproducibility standards, such as including detailed synthesis steps and validation metrics (e.g., yield, purity thresholds ≥95%) .
Q. What are the best practices for validating this compound’s stability under varying experimental conditions?
- Methodological Guidance: Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy to monitor degradation under stress conditions (e.g., heat, light, pH extremes). Compare results against established stability-indicating assays . Include negative controls and triplicate measurements to ensure reliability. For long-term stability, use real-time studies with periodic sampling .
Q. How can researchers address discrepancies in published data on this compound’s reactivity?
- Methodological Guidance: Perform systematic literature reviews to identify conflicting results. Replicate key experiments under standardized conditions, ensuring variables (e.g., solvent, catalyst concentration) are explicitly controlled. Use statistical tools (e.g., ANOVA, regression analysis) to isolate contributing factors . Document all deviations and anomalies in supplementary materials for peer scrutiny .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between computational predictions and experimental data for this compound’s reaction pathways?
- Methodological Guidance: Cross-validate computational models (e.g., DFT, molecular dynamics) with experimental kinetics data. Adjust simulation parameters (e.g., solvation effects, entropy calculations) to align with empirical observations. Publish raw datasets and code repositories to enable reproducibility . For unresolved conflicts, propose hypotheses (e.g., unaccounted intermediates) and design targeted experiments (e.g., in-situ spectroscopy) to test them .
Q. How can this compound’s synthesis be optimized for scalability without compromising yield or purity?
- Methodological Guidance: Use design-of-experiments (DoE) approaches to identify critical process parameters (e.g., reaction time, temperature gradients). Explore green chemistry principles (e.g., solvent substitution, catalytic recycling) to enhance sustainability. Validate scalability through iterative pilot-scale batches, comparing outcomes to bench-scale results . Publish failure analyses (e.g., side reactions, impurity profiles) to guide future work .
Q. What methodologies integrate this compound’s experimental data with machine learning for property prediction?
- Methodological Guidance: Curate high-quality datasets (e.g., reaction yields, spectroscopic fingerprints) and preprocess them to remove outliers. Train models using algorithms like random forests or neural networks, prioritizing interpretability (e.g., SHAP values). Validate predictions with holdout experimental data and report uncertainty intervals . Share datasets in FAIR-compliant repositories .
Methodological and Ethical Considerations
Q. How should researchers manage and share this compound’s raw data to comply with open science standards?
- Guidance: Adopt a data management plan (DMP) outlining storage formats, metadata templates, and retention policies. Use repositories like Zenodo or ChemRxiv for public access, ensuring datasets include experimental conditions, instrument calibration details, and error margins . Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) in publications .
Q. What ethical safeguards are critical when conducting toxicity studies on this compound?
- Guidance: Follow institutional review board (IRB) protocols for in vitro/in vivo studies. Prioritize alternative methods (e.g., computational toxicology, organ-on-chip) to reduce animal testing. Disclose conflicts of interest and funding sources in all communications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
